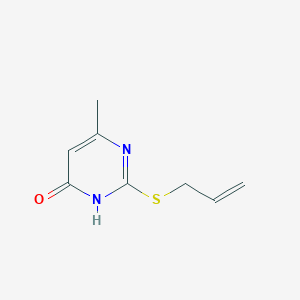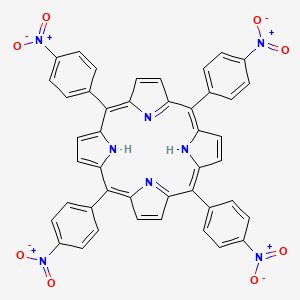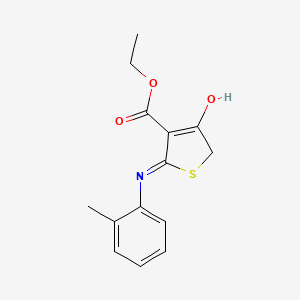![molecular formula C21H18F3N3O3 B1418194 methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate CAS No. 1374510-78-7](/img/structure/B1418194.png)
methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Vue d'ensemble
Description
The compound “methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate” is also known as Trifloxystrobin . It is a widely used fungicide with a low aqueous solubility and a low volatility . It is not expected to leach to groundwater and is not expected to be persistent in soil or water systems .
Synthesis Analysis
The synthesis of Trifloxystrobin has been described in a patent . The process involves the preparation of the compound in free form or in an agrochemically acceptable salt form. The patent also describes the preparation of an intermediate of Trifloxystrobin .Molecular Structure Analysis
The molecular formula of Trifloxystrobin is C20H19F3N2O4 . It exists as four geometric isomers: EE, EZ, ZE, and ZZ .Chemical Reactions Analysis
Trifloxystrobin is a Strobilurin foliar applied fungicide used for the control of certain foliar, stem, and root diseases . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .Physical And Chemical Properties Analysis
Trifloxystrobin has a low aqueous solubility and a low volatility . It is not expected to leach to groundwater and is not expected to be persistent in soil or water systems .Applications De Recherche Scientifique
Chemical Transformations and Derivatives
Research has shown various transformations and derivatives of related chemical structures. For instance, alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate was transformed with N- and C-nucleophiles into other acetates, further cyclizing into 2H-pyrazolo[4,3-c]pyridine-7-carboxylates (Stanovnik et al., 2003). Similarly, another study presented the hydrogen-bonded chain formation in compounds with similar pyrazolone structures (Quiroga et al., 2010).
Biological Activity
Certain derivatives, like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, showed biocidal properties against various bacteria and fungi, indicating potential antimicrobial applications (Youssef et al., 2011).
Synthesis and Structure Analysis
Synthesis of compounds like 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, providing insight into the binding interactions with receptors, which could be significant in drug design (Nayak & Poojary, 2019). Moreover, crystal structures of similar compounds have been determined to understand their molecular interactions and potential applications in materials science or pharmacology (Glidewell et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-[4-[C-methyl-N-[2-(trifluoromethyl)phenyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-13(25-16-11-7-6-10-15(16)21(22,23)24)19-17(12-18(28)30-2)26-27(20(19)29)14-8-4-3-5-9-14/h3-11,26H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRLYBFKJCCWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)
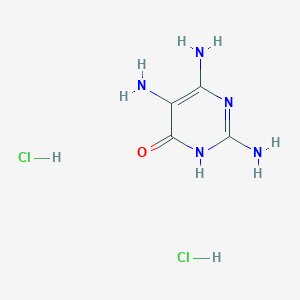
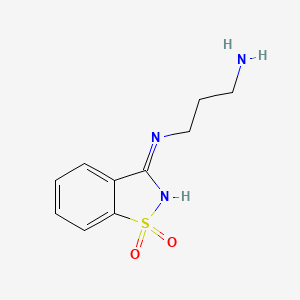
![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)
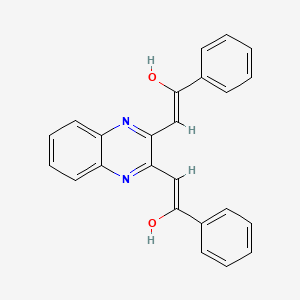
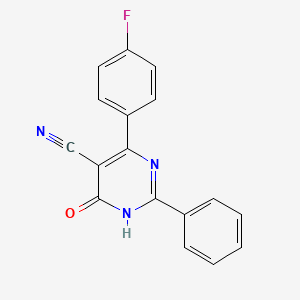
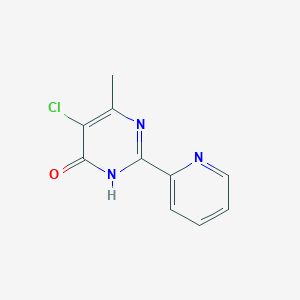
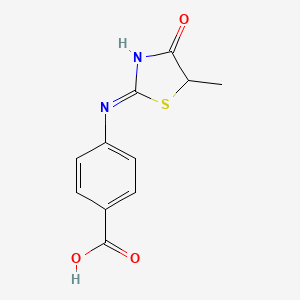
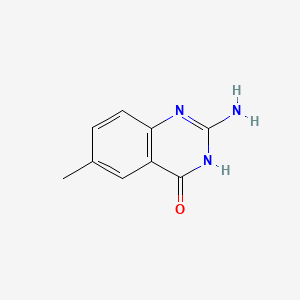
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
